Thiodi-2,1-ethanediyl bismethacrylate
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Overview
Description
Thiodi-2,1-ethanediyl bismethacrylate is a chemical compound with the molecular formula C₁₂H₁₈O₄S and a molecular weight of 258.34 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 1,1’- (thiodi-2,1-ethanediyl) ester . This compound is characterized by the presence of two methacrylate groups connected by a thioether linkage, making it a valuable monomer in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiodi-2,1-ethanediyl bismethacrylate can be synthesized through the esterification of methacrylic acid with thiodi-2,1-ethanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Thiodi-2,1-ethanediyl bismethacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate groups readily participate in free radical polymerization, forming cross-linked polymers.
Addition Reactions: The double bonds in the methacrylate groups can undergo addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Addition Reactions: Reagents like hydrogen bromide or thiols can add across the double bonds.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bonds.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Addition Reactions: Various addition products depending on the reagents used.
Hydrolysis: Methacrylic acid and thiodi-2,1-ethanediol.
Scientific Research Applications
Thiodi-2,1-ethanediyl bismethacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers and copolymers with unique properties.
Biomedical Engineering: Employed in the development of dental materials, bone cements, and drug delivery systems due to its biocompatibility.
Surface Coatings: Utilized in the formulation of UV-curable coatings and adhesives for enhanced durability and resistance.
Mechanism of Action
The primary mechanism of action of thiodi-2,1-ethanediyl bismethacrylate involves its ability to undergo polymerization. The methacrylate groups form covalent bonds with other monomers, creating a three-dimensional network. This cross-linking imparts mechanical strength and stability to the resulting polymers. The thioether linkage provides flexibility and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol dimethacrylate: Similar in structure but lacks the thioether linkage.
Diethylene glycol dimethacrylate: Contains an additional ethylene glycol unit, providing different mechanical properties.
Triethylene glycol dimethacrylate: Contains two additional ethylene glycol units, offering increased flexibility.
Uniqueness
Thiodi-2,1-ethanediyl bismethacrylate is unique due to its thioether linkage, which imparts enhanced flexibility and resistance to oxidative degradation compared to other dimethacrylates. This makes it particularly valuable in applications requiring durable and resilient materials .
Properties
CAS No. |
35411-32-6 |
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Molecular Formula |
C12H18O4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethylsulfanyl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O4S/c1-9(2)11(13)15-5-7-17-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 |
InChI Key |
AXXUFOMEPPBIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCSCCOC(=O)C(=C)C |
Related CAS |
36787-52-7 |
Origin of Product |
United States |
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